1-(2-噻吩基)-2,3,4,9-四氢-1H-β-咔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

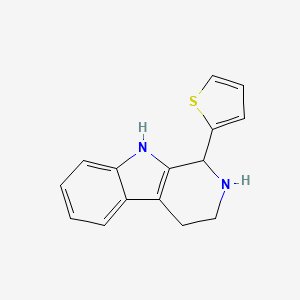

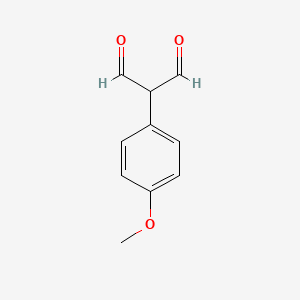

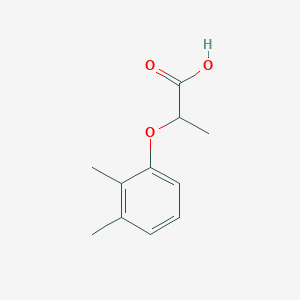

The compound “1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline” is a complex organic molecule. The “1-(2-thienyl)” part of the name suggests the presence of a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The “2,3,4,9-tetrahydro-1H-b-carboline” part suggests the presence of a beta-carboline backbone, which is a tricyclic structure .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods. For example, a three-step protocol was established for the synthesis of 1-(2-thienyl)-2-(methylamino) propane . The synthetic methodology could potentially be extended to the syntheses of analogous compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The thiophene ring and the beta-carboline backbone would contribute to this complexity .

科学研究应用

Aptamer Development

This compound has been utilized in the development of aptamers through the AEGIS-SELEX process. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. The incorporation of hydrophobic bases like 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds) nucleotides into a random natural nucleotide sequence library can yield aptamers with increased affinity . These aptamers have potential applications in:

Optoelectronic Devices

The photophysical properties of compounds related to 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline have been explored for their use in optoelectronic devices. Specifically, europium(III) complexes bearing 1-(2-thienyl)-1,3-hexanedione as a sensitizer have shown promise in:

作用机制

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

A compound with a similar structure, 7-(2-thienyl)-7-deazaadenosine (ab61), has been shown to exhibit nanomolar cytotoxic activities against various cancer cell lines due to its efficient phosphorylation in cancer cells . AB61 is incorporated into both DNA and RNA, preferentially as a ribonucleotide . It is also a substrate for both RNA and DNA polymerases in enzymatic assays .

Biochemical Pathways

It is known that thiazole derivatives can affect a wide range of biological pathways . For instance, biotin, a compound containing a thiazole ring, serves as a coenzyme in carboxylation reactions, which are crucial for the natural growth, development, and overall well-being of both humans and animals .

Pharmacokinetics

The average elimination half-life of TCP was found to be 2.1 hours .

Result of Action

The related compound ab61 affects dna damage pathways and protein translation/folding machinery . Large 53BP1 foci were observed in nuclei of AB61-treated cells, indicating DNA damage . Random incorporation of AB61 into RNA blocked its translation in an in vitro assay .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-6,9,15-17H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBSTHZLNWEZID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398423 |

Source

|

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |

CAS RN |

169827-91-2 |

Source

|

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)